
8-Hydroxy Mianserin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy Mianserin-d3 is a labeled metabolite of Mianserin, a tetracyclic antidepressant. This compound is primarily used in proteomics research and has a molecular formula of C18H17D3N2O with a molecular weight of 283.38 . It is not intended for diagnostic or therapeutic use but serves as a valuable tool in scientific studies.
Métodos De Preparación
The synthesis of 8-Hydroxy Mianserin-d3 involves the hydroxylation of Mianserin. The specific synthetic routes and reaction conditions are not extensively detailed in the available literature.
Análisis De Reacciones Químicas
8-Hydroxy Mianserin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Hydroxy Mianserin-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of Mianserin metabolites.
Biology: The compound is used in studies involving the metabolism and biotransformation of Mianserin.
Medicine: Research involving the pharmacokinetics and pharmacodynamics of Mianserin often utilizes this compound as a labeled metabolite.
Industry: Although not used in industrial production, the compound’s role in research contributes to the development of new analytical methods and therapeutic agents
Mecanismo De Acción
The mechanism of action of 8-Hydroxy Mianserin-d3 is closely related to that of Mianserin. Mianserin acts as an antagonist at alpha-adrenergic, histamine H1, and certain serotonin receptors. It weakly inhibits norepinephrine reuptake and strongly stimulates the release of norepinephrine . The labeled metabolite, this compound, is used to study these interactions and pathways in greater detail, providing insights into the molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
Similar compounds to 8-Hydroxy Mianserin-d3 include:
Mianserin: The parent compound, used as an antidepressant.
Desmethylmianserin: A metabolite of Mianserin with similar pharmacological properties.
Mianserin 2-oxide: Another metabolite formed during the biotransformation of Mianserin
This compound is unique due to its labeled nature, which allows for precise tracking and analysis in metabolic studies. This distinguishes it from other metabolites and similar compounds.
Propiedades
Fórmula molecular |
C18H20N2O |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-ol |
InChI |
InChI=1S/C18H20N2O/c1-19-8-9-20-17-5-3-2-4-13(17)10-14-11-15(21)6-7-16(14)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3/i1D3 |
Clave InChI |
IDQNTICZJWERCI-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O |
SMILES canónico |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


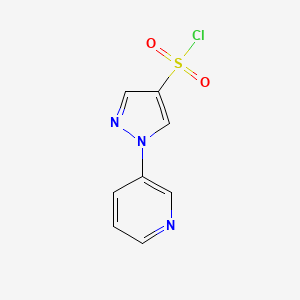


![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)

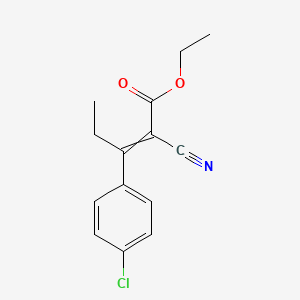
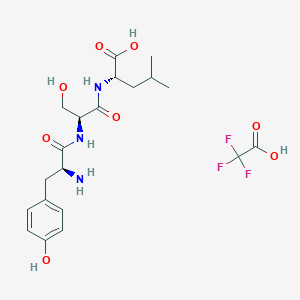
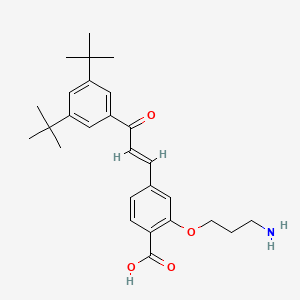
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12431640.png)
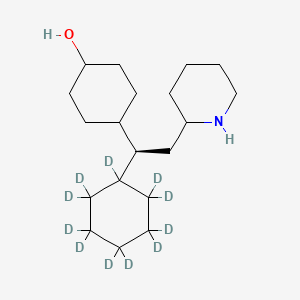
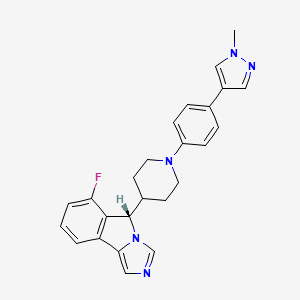
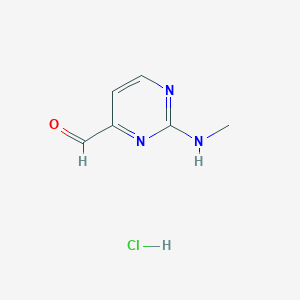
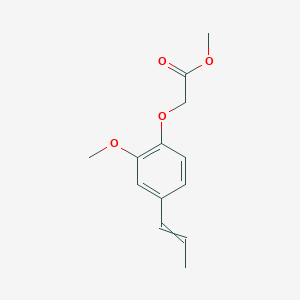
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)
